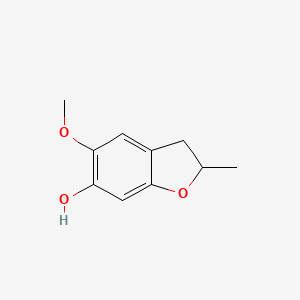
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic organic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the second position, a methoxy group at the fifth position, and a hydroxyl group at the sixth position on the benzofuran ring. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins. The specific mode of action would depend on the particular target and the context within the cell.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound could influence multiple pathways . For instance, it might affect pathways related to cell growth and proliferation (in the context of its potential anti-tumor activity), oxidative stress responses (given its potential anti-oxidative activity), or viral replication (in the context of its potential anti-viral activity).
Result of Action
Based on the known biological activities of benzofuran derivatives, potential effects could include the inhibition of cell growth (in the context of anti-tumor activity), reduction of oxidative stress (in the context of anti-oxidative activity), or inhibition of viral replication (in the context of anti-viral activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the methoxy group or the benzofuran ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the methoxy and hydroxyl groups, resulting in different chemical and biological properties.
5-Methoxy-2,3-dihydrobenzofuran: Lacks the methyl and hydroxyl groups, affecting its reactivity and applications.
6-Hydroxy-2,3-dihydrobenzofuran: Lacks the methyl and methoxy groups, leading to variations in its chemical behavior and biological activity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is unique due to the presence of all three functional groups (methyl, methoxy, and hydroxyl) on the benzofuran ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-7-4-10(12-2)8(11)5-9(7)13-6/h4-6,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQHGRKWJMGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219493-30-8 |
Source


|
| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)
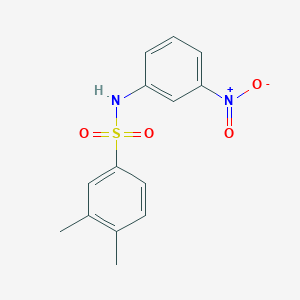
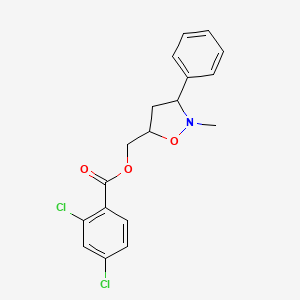
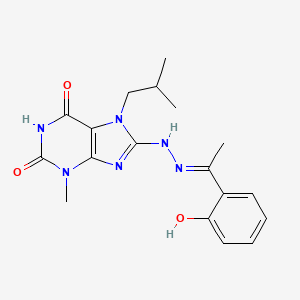
![1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2432263.png)
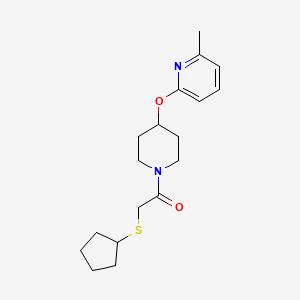
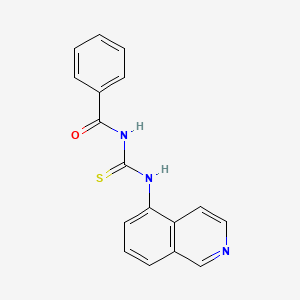
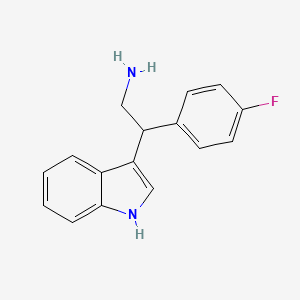
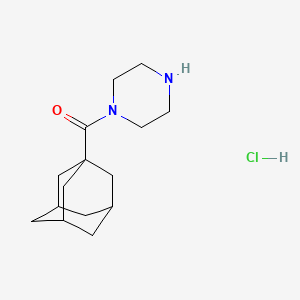
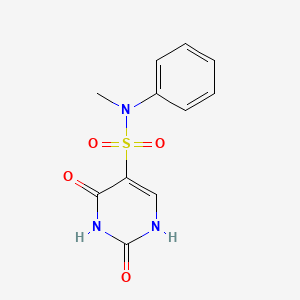
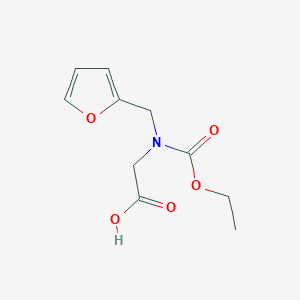
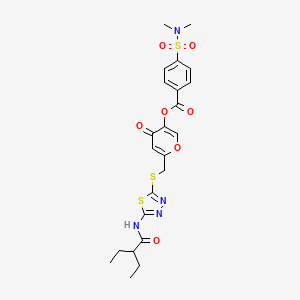
![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2432278.png)
![4-[(3-methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B2432279.png)
